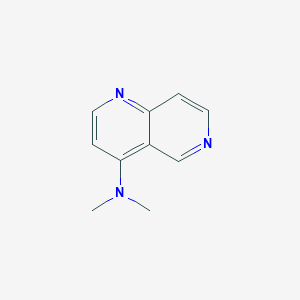

4-Dimethylamino-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N,N-dimethyl-1,6-naphthyridin-4-amine |

InChI |

InChI=1S/C10H11N3/c1-13(2)10-4-6-12-9-3-5-11-7-8(9)10/h3-7H,1-2H3 |

InChI Key |

BVIROGXYGCFCFP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C2C=NC=CC2=NC=C1 |

Origin of Product |

United States |

Cutting Edge Synthetic Methodologies for 4 Dimethylamino 1,6 Naphthyridine

Mechanistic Pathways of Modified Friedlander Synthesis Approaches

The Friedlander synthesis is a classical and versatile method for constructing quinoline (B57606) and naphthyridine rings. nih.gov It typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org Modified versions of this reaction have been developed to improve yields, shorten reaction times, and employ milder conditions. researchgate.net

Two primary mechanistic pathways are proposed for the Friedlander reaction. wikipedia.org

Pathway A (Aldol First): The reaction initiates with an aldol (B89426) condensation between the ortho-aminoaryl carbonyl compound (e.g., 4-aminonicotinaldehyde) and the active methylene (B1212753) compound. The resulting aldol adduct then undergoes dehydration, followed by cyclization via imine formation to yield the final naphthyridine ring.

Pathway B (Schiff Base First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the pyridine (B92270) precursor and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic ring. wikipedia.org

For the synthesis of 4-Dimethylamino-1,6-naphthyridine, a plausible Friedlander approach would involve the reaction of a 4-aminopyridine (B3432731) derivative, such as 4-aminonicotinaldehyde (B1271976) , with a ketone containing a dimethylamino group, for instance, 1-(dimethylamino)acetone .

The reaction can be catalyzed by acids or bases. Modern modifications often employ potent yet mild catalysts to drive the reaction efficiently. For example, propylphosphonic anhydride (B1165640) (T3P®) has been demonstrated as a highly effective agent for promoting Friedlander synthesis of naphthyridines under mild conditions, functioning as a powerful activating and dehydrating agent. researchgate.net Similarly, ionic liquids have been used as both green solvents and catalysts, with basic ionic liquids showing particular efficacy in promoting the condensation. nih.govacs.org

Proposed Mechanism using 4-aminonicotinaldehyde and 1-(dimethylamino)acetone:

Activation/Condensation: Under acidic or basic catalysis (or with a promoter like T3P®), the enolate of 1-(dimethylamino)acetone attacks the aldehyde carbonyl of 4-aminonicotinaldehyde (Aldol pathway), or the amino group attacks the ketone to form an enamine/imine intermediate (Schiff base pathway).

Cyclization: The intermediate undergoes intramolecular cyclization. In the Aldol pathway, the amino group attacks the ketone carbonyl. In the Schiff base pathway, the enamine attacks the aldehyde carbonyl.

Dehydration: A final dehydration step occurs to form the aromatic pyridone ring, resulting in the stable this compound product.

Development and Evaluation of Novel Synthetic Routes and Strategies

Beyond the classical Friedlander approach, several novel strategies have been developed for the synthesis of substituted 1,6-naphthyridines. These methods offer alternative pathways that can provide access to diverse substitution patterns.

One innovative method involves the creation of 1,6-naphthyridine-5,7-ditriflates as highly reactive and versatile intermediates. acs.org This strategy begins with a tandem nitrile hydration/cyclization to form a 1,6-naphthyridine-5,7-dione. This dione (B5365651) is then treated with triflic anhydride to produce a bench-stable 5,7-bis(triflyloxy)-1,6-naphthyridine. This ditriflate is an excellent electrophile for one-pot difunctionalization reactions, allowing for the sequential and regioselective introduction of various nucleophiles, which could include a dimethylamino group at the C4 position (via a suitable precursor) and other groups at C2, C5, or C7. acs.org

Another strategy is a one-pot method involving the dimetalation of an N-pyridylpivalamide precursor. researchgate.net This approach uses a strong base to lithiate the pyridine ring at two positions, followed by reaction with an appropriate electrophile to construct the second ring. This method has been shown to be applicable to the synthesis of 1,6-naphthyridines. researchgate.net

Multi-component reactions (MCRs) also represent a powerful and efficient strategy. The reaction of 2,2,6,6-tetramethylpiperidin-4-one with aromatic aldehydes and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) has been used to generate complex 1,6-naphthyridine-3-carbonitriles in a one-pot process. researchgate.net Adapting such an MCR with a dimethylamino-substituted reactant could provide a direct route to the target scaffold.

| Synthetic Strategy | Key Precursors/Intermediates | Key Features | Potential for 4-DMA-1,6-Naphthyridine | Reference |

|---|---|---|---|---|

| Heteroaryl Ditriflate Chemistry | 1,6-Naphthyridine-diones, 1,6-Naphthyridine-ditriflates | Creates highly reactive, bench-stable intermediates for diverse functionalization. | Allows for late-stage, regioselective introduction of the dimethylamino group. | acs.org |

| Dimetalation of Pyridylamides | N-pyridylpivalamides, s-BuLi | One-pot synthesis via ortho-lithiated intermediates. | Direct construction of the second ring onto a pre-functionalized pyridine. | researchgate.net |

| Multi-Component Reactions (MCRs) | Aldehydes, active methylene compounds (e.g., malononitrile), ammonia (B1221849) source | High atom economy, operational simplicity, rapid assembly of complex structures. | Direct synthesis if a dimethylamino-substituted component is used. | researchgate.net |

Asymmetric Synthesis and Chiral Induction in Naphthyridine Scaffolds

The introduction of chirality into heterocyclic scaffolds like naphthyridines is a significant challenge in modern organic synthesis, driven by the demand for enantiomerically pure pharmaceuticals. While direct asymmetric synthesis of this compound is not widely reported, principles from related structures, particularly chiral 4-(dimethylamino)pyridine (DMAP) analogues, can be extrapolated. researchgate.netscispace.com

Two primary strategies for inducing chirality in such aromatic systems are the creation of atropisomers and planar-chiral complexes.

Atropisomeric Chirality: This form of chirality arises from hindered rotation around a single bond, typically connecting two aromatic rings. A synthetic approach could involve a Suzuki cross-coupling reaction to link the 1,6-naphthyridine core to another aryl group at a position adjacent to a bulky substituent. acs.org This steric hindrance would restrict free rotation, creating stable, non-superimposable atropisomers. The synthesis of such configurationally stable biaryl analogues of DMAP has been successfully demonstrated and could theoretically be applied to the 1,6-naphthyridine system. acs.org

Planar Chirality: Planar chirality can be induced by coordinating the flat face of the naphthyridine ring to a metal complex, such as a tricarbonylchromium or cyclopentadienylruthenium moiety. scispace.com If the ring is appropriately substituted, this complexation desymmetrizes the molecule, rendering it chiral. These planar-chiral complexes can serve as effective enantioselective nucleophilic catalysts themselves. scispace.comresearchgate.net Resolution of the resulting racemic mixture can be achieved via classical methods, for example, by using chiral acids like tartaric acid. researchgate.net

Furthermore, dynamic kinetic resolution catalyzed by DMAP has been shown to be effective in the synthesis of P-chirogenic compounds. rsc.org This highlights the potential for the dimethylaminopyridine moiety within the target molecule to participate in or be influenced by chiral transformations.

Sustainable and Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key development in the green synthesis of naphthyridines is the use of water as a solvent . The Friedlander condensation has been successfully performed in water using choline (B1196258) hydroxide, an inexpensive, non-toxic, and biocompatible ionic liquid, as a catalyst. nih.gov This approach avoids hazardous organic solvents and allows for easy product separation.

The use of ionic liquids (ILs) as both catalysts and recyclable reaction media is another significant green strategy. acs.org Basic ILs have been shown to efficiently catalyze the Friedlander reaction for 1,8-naphthyridines, offering a greener alternative to traditional catalysts and solvents. nih.gov

Other green approaches applicable to the synthesis of this compound include:

Solvent-free reactions: Performing reactions under neat conditions, often with catalyst promotion, can eliminate solvent waste entirely. researchgate.net

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption while often improving yields. nih.gov

Multi-component reactions (MCRs): As mentioned previously, MCRs are inherently green as they improve atom economy and reduce the number of synthetic and purification steps. researchgate.netekb.eg

Use of eco-friendly solvents: When solvents are necessary, switching from petroleum-based volatile organic compounds (VOCs) to greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis. mdpi.com

| Green Approach | Description | Example/Application | Reference |

|---|---|---|---|

| Aqueous Synthesis | Using water as the reaction solvent, often with a phase-transfer or biocompatible catalyst. | Friedlander synthesis of 1,8-naphthyridines in water catalyzed by choline hydroxide. | nih.gov |

| Ionic Liquids (ILs) | Using ILs as recyclable, non-volatile solvents and/or catalysts. | Friedlander synthesis of 1,8-naphthyridines catalyzed by basic ILs. | nih.govacs.org |

| Solvent-Free Conditions | Running the reaction without a solvent medium, often with heating or mechanochemistry. | Friedlander synthesis of quinolines and naphthyridines promoted by T3P®. | researchgate.net |

| Microwave Irradiation | Using microwave energy to accelerate reactions. | Applied in the synthesis of various heterocyclic hybrids. | nih.gov |

| Eco-Friendly Solvents | Replacing hazardous solvents with greener alternatives like 2-MeTHF or CPME. | Sustainable synthesis of the drug dimethindene. | mdpi.com |

Advanced Reactivity and Mechanistic Investigations of 4 Dimethylamino 1,6 Naphthyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the 4-Dimethylamino-1,6-naphthyridine ring system in substitution reactions is a nuanced interplay of its electronic features. The pyridine-like nitrogen atoms in the 1,6-naphthyridine (B1220473) core are electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution. Conversely, these nitrogen atoms activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to them.

The potent electron-donating dimethylamino group at the C4 position significantly influences this reactivity. This group strongly activates the ring towards electrophilic attack and deactivates it towards nucleophilic attack, especially at positions that can be stabilized by resonance.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is a characteristic reaction of electron-poor aromatic halides. masterorganicchemistry.comyoutube.com While this compound itself does not have a leaving group for a typical NAS reaction, its halogenated derivatives would be expected to be highly reactive. For instance, a hypothetical 7-chloro-4-dimethylamino-1,6-naphthyridine would be susceptible to nucleophilic attack at the C7 position. The rate of such reactions is dramatically increased by the presence of electron-withdrawing groups. masterorganicchemistry.com In a related study on a different heterocyclic system, a dimethylamino group was found to be displaceable by various nucleophiles when the naphthalene (B1677914) system was activated by two strong electron-withdrawing trifluoroacetyl groups. researchgate.net

Transition Metal-Catalyzed Functionalization Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds. rsc.org While specific studies on this compound are not prevalent, research on related halogenated naphthyridines demonstrates the utility of these methods. For example, cobalt-catalyzed cross-coupling reactions have been effectively used to functionalize various chloronaphthyridines with both alkyl and aryl zinc reagents. acs.org It has been shown that different positions on the naphthyridine ring can be selectively functionalized. acs.org

It is plausible that halogenated derivatives of this compound could undergo a variety of such transformations, including:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst.

Heck Coupling: Reaction with alkenes using a palladium catalyst.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines, catalyzed by palladium or copper.

Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts.

These reactions would allow for the introduction of a wide range of substituents onto the naphthyridine core, enabling the synthesis of diverse derivatives.

Oxidation-Reduction Behavior and Redox Chemistry

The redox chemistry of this compound is influenced by both the nitrogen atoms in the rings and the dimethylamino substituent. The naphthyridine core, being electron-deficient, can accept electrons to undergo reduction. Conversely, the electron-rich dimethylamino group can facilitate oxidation.

Oxidation: The dimethylamino group is a primary site for oxidation. Chemical or electrochemical oxidation could lead to the formation of a radical cation, which might undergo further reactions. In a study on related tetrahydropyridines, the oxidation was proposed to proceed via a single electron transfer (SET) or hydrogen atom transfer (HAT) pathway. nih.gov Aldehyde oxidase-mediated metabolism has been observed in other 1,6-naphthyridine derivatives, often leading to oxidation of the naphthyridine ring itself. nih.gov

Reduction: The 1,6-naphthyridine ring system can be reduced, typically by catalytic hydrogenation. For instance, certain 1,5-naphthyridine (B1222797) derivatives have been efficiently hydrogenated to the corresponding tetrahydro-1,5-naphthyridines using chiral ruthenium diamine complexes as catalysts. acs.org It is expected that this compound could be similarly reduced to its tetrahydro derivative under appropriate conditions.

Photochemical and Thermal Reaction Mechanisms

The photochemical and thermal reactivity of this compound is not well-documented in the available literature. However, some general predictions can be made based on related systems.

Photochemical Reactions: Aromatic compounds containing amino groups can exhibit interesting photochemical properties. For example, some dibenzo[b,h] acs.orgnih.govnaphthyridine derivatives have been shown to be fluorescent and their fluorescence properties change upon interaction with DNA. rsc.org It is possible that this compound could also exhibit fluorescence and participate in photochemical reactions such as photoisomerization or photocyclization, depending on the reaction conditions and the presence of other reagents.

Thermal Reactions: Naphthyridines are generally stable aromatic systems. High temperatures would be required to induce thermal reactions, which might include rearrangements or fragmentation. Without specific experimental data, any proposed thermal reaction mechanism for this compound would be purely speculative.

Sophisticated Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-Dimethylamino-1,6-naphthyridine, ¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would reveal the chemical environment of each proton, their multiplicity (splitting patterns), and their connectivity through coupling constants. The ¹³C NMR spectrum would identify the number of unique carbon atoms and their electronic environments.

Unfortunately, no published experimental or reliably predicted ¹H or ¹³C NMR data specifically for this compound could be located.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and providing a "molecular fingerprint." For this compound, one would expect to observe characteristic vibrational modes for the aromatic C-H and C=C stretching of the naphthyridine core, as well as vibrations associated with the C-N bonds of the dimethylamino group.

A detailed experimental IR and Raman spectral analysis with peak assignments for this compound is not available in the current body of scientific literature.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. Fragmentation analysis provides insights into the molecule's structure by observing how it breaks apart. For this compound, one would expect to see a molecular ion peak corresponding to its exact mass, followed by characteristic fragmentation patterns, such as the loss of a methyl group or the dimethylamino group.

Specific experimental HRMS data and a detailed fragmentation analysis for this compound have not been reported.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Such a study on this compound would reveal the planarity of the naphthyridine system and the geometry of the dimethylamino group relative to the aromatic rings.

There are no published crystal structures for this compound.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The introduction of the electron-donating dimethylamino group at the 4-position of the 1,6-naphthyridine (B1220473) ring is expected to influence its absorption and emission properties significantly. Studies on related 1,6-naphthyridine derivatives suggest that they can possess interesting photophysical properties. nih.gov The 4-amino functionality, in general, is known to affect the photophysical properties of aromatic systems. rsc.org

However, specific UV-Vis absorption maxima (λmax), molar absorptivity coefficients (ε), and fluorescence emission spectra for this compound are not documented.

Theoretical and Computational Chemistry Applied to 4 Dimethylamino 1,6 Naphthyridine

Coordination Chemistry and Metal Complexation Research

Design and Synthesis of 4-Dimethylamino-1,6-naphthyridine-Based Ligands

The design of ligands based on this compound is centered on its inherent structural and electronic features. The 1,6-naphthyridine (B1220473) core provides a rigid, planar scaffold with a "bite angle" between the two nitrogen donors that is suitable for coordinating with a variety of metal ions. The key feature is the electron-donating dimethylamino group (-N(CH₃)₂). This group, through a resonance effect, increases the electron density on the naphthyridine ring system. This enhanced electron density on the coordinating nitrogen atoms makes the ligand a stronger Lewis base, thereby promoting the formation of stable metal complexes.

The synthesis of 1,6-naphthyridine derivatives can be achieved through various organic chemistry methodologies. A common approach involves the construction of the bicyclic ring system from substituted pyridine (B92270) precursors. For instance, the Friedländer annulation, which involves the reaction of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive methylene (B1212753) group, is a well-established method for forming the second pyridine ring. nih.gov

To synthesize the specific this compound ligand, a synthetic route would typically start with a pyridine ring already bearing the dimethylamino group at the appropriate position. A multi-component reaction involving 2,2,6,6-tetramethylpiperidin-4-one, an aromatic aldehyde, and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) is one documented path to creating 1,6-naphthyridine-3-carbonitriles, which can be further modified. nih.gov Another strategy involves the chemical modification of a pre-formed 1,6-naphthyridine skeleton, though introducing substituents at the 4-position can be challenging and may require specialized activating groups.

Spectroscopic and Structural Characterization of Metal-Naphthyridine Complexes

Once synthesized, the coordination of this compound to metal ions is confirmed and studied using a suite of spectroscopic and analytical techniques. These methods provide detailed insights into the bonding, structure, and electronic environment of the resulting complexes.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, specific vibrational modes corresponding to the C=N and C=C bonds within the naphthyridine rings are observed. Upon complexation with a metal ion, the coordination of the nitrogen atoms leads to a shift in these vibrational frequencies. Typically, the stretching frequency of the C=N bond within the heterocyclic rings shifts to a higher or lower wavenumber, indicating a change in the bond order due to the donation of electron density to the metal center. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes reveal information about the electronic transitions. The free this compound ligand exhibits intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. When complexed with a transition metal, new absorption bands often appear at longer wavelengths (in the visible region). These new bands are typically assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. For d-block metals, weaker d-d transition bands may also be observed. researchgate.net The energy of these transitions provides clues about the electronic structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. The chemical shifts of the protons and carbons on the naphthyridine ring are sensitive to the coordination environment. Upon complexation, the signals corresponding to the protons nearest to the coordinating nitrogen atoms typically experience a downfield shift due to the deshielding effect of the metal ion.

Table 1: Typical Spectroscopic Shifts in Naphthyridine Metal Complexes

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Metal Complexation | Inference |

|---|---|---|---|

| FT-IR | Ring C=N stretching vibrations at a specific frequency. | Shift in C=N stretching frequency (typically to higher or lower wavenumbers). | Confirmation of nitrogen atom coordination to the metal center. nih.gov |

| UV-Vis | Intense π→π* transitions in the UV region. | Appearance of new, lower-energy bands (MLCT, LMCT, or d-d transitions). | Indicates electronic interaction between the metal and the ligand. researchgate.net |

| ¹H NMR | Characteristic signals for aromatic protons. | Downfield shift of protons near the coordination sites. | Identifies the specific nitrogen atoms involved in bonding. |

Investigation of Electronic and Magnetic Properties in Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are of fundamental interest, as they dictate the potential applications of these materials.

Electronic Properties: The strong electron-donating nature of the dimethylamino group has a profound impact on the electronic structure of the metal complexes. This group raises the energy of the highest occupied molecular orbital (HOMO) of the ligand. In a metal complex, this can lead to a smaller HOMO-LUMO gap, which is the energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller energy gap often results in the absorption of lower-energy light, shifting the color of the complex towards the red end of the spectrum.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to model the electronic structure of these complexes. These studies can predict the HOMO and LUMO energy levels, the distribution of electron density, and the nature of the electronic transitions observed in UV-Vis spectra. For instance, DFT calculations on related substituted naphthyridine systems have shown that substituents can tune the electron affinity and ionization potentials, making them suitable as electron-transport or hole-injecting materials in electronic devices like OLEDs.

Magnetic Properties: For complexes involving paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)), the magnetic properties provide insight into the number of unpaired electrons and the coordination environment of the metal. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of the complex. The measured value can often distinguish between different possible geometries (e.g., octahedral vs. tetrahedral for a Co(II) complex). For example, studies on related Schiff base complexes of various metals have used magnetic moment data to confirm their proposed octahedral structures. researchgate.net

Catalytic Applications of Metal-Naphthyridine Complexes in Organic Transformations

The unique electronic and structural features of metal complexes containing naphthyridine-based ligands make them promising candidates for catalysis in organic synthesis. The bidentate nature of the 1,6-naphthyridine framework provides a stable coordination environment that can support a metal center through various oxidation states in a catalytic cycle.

The enhanced electron-donating ability of the this compound ligand can be particularly advantageous. By increasing the electron density on the metal center, the ligand can make the metal more nucleophilic and more reactive in oxidative addition steps, which are crucial in many catalytic cycles, such as cross-coupling reactions. Conversely, this electron richness can also facilitate reductive elimination, the final step in many catalytic processes.

While specific catalytic applications for complexes of this compound are not extensively documented in dedicated studies, the broader class of naphthyridine-metal complexes has shown activity in several important transformations. These include:

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with nitrogen-based heterocyclic ligands are well-known catalysts for the reduction of ketones, imines, and other unsaturated functional groups.

Cross-Coupling Reactions: Palladium and nickel complexes featuring N-donor ligands are staples in C-C and C-N bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings.

Polymerization: The defined geometry of these complexes can be used to control the stereochemistry of polymerization reactions.

The electron-rich nature of the this compound ligand suggests its metal complexes could be particularly effective in catalytic reactions that benefit from an electron-rich metal center, such as certain types of cross-coupling and hydrofunctionalization reactions.

Table 2: Potential Catalytic Applications for Metal-Naphthyridine Complexes

| Reaction Type | Potential Metal Center | Role of the Naphthyridine Ligand | Reference Context |

|---|---|---|---|

| Heck Coupling | Palladium (Pd) | Stabilizes the Pd(0) and Pd(II) intermediates; electronic tuning of reactivity. | General application of N-heterocyclic ligands in cross-coupling. |

| Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Provides a stable, robust ligand scaffold for the active metal center. | Known activity of Ru and Ir complexes with related ligands. |

| Hydrophosphination | Lanthanides (e.g., La) | Creates a specific coordination environment to facilitate P-H bond activation. | Catalysis by rare-earth metal complexes with N-donor ligands. |

Advanced Photophysical and Photochemical Research

Investigation of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, are critical parameters in characterizing fluorescent compounds. For 4-dimethylamino-1,6-naphthyridine and its derivatives, these properties are highly dependent on the molecular structure and the surrounding solvent environment.

Detailed photophysical studies on a series of fused polycyclic 1,6-naphthyridin-4-amine derivatives in dimethyl sulfoxide (DMSO) have provided valuable insights. nih.gov These compounds generally exhibit maximum absorption wavelengths (λ_abs) between 344 and 448 nm and display fluorescence emission maxima (λ_em) around 450 nm upon excitation at 365 nm. nih.gov The absolute fluorescence quantum yields vary significantly with structural modifications, with some derivatives showing excellent quantum efficiencies up to 0.89. nih.gov This highlights the potential for tuning the fluorescence output by altering the molecular architecture.

In broader studies of 1,6-naphthyridine (B1220473) derivatives, fluorescence lifetimes have been reported to be approximately 10 nanoseconds, with quantum yields typically ranging from 0.05 to 0.1 in various solvents. nih.gov The presence of the dimethylamino group is expected to enhance these values due to its strong electron-donating character, which often leads to more efficient radiative decay pathways.

Below is a table summarizing the photophysical properties of selected 1,6-naphthyridin-4-amine derivatives, illustrating the structure-property relationships.

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Φf |

| 2b | 360 | 450 | 5556 | 0.89 |

| 2e | 363 | 452 | 5405 | 0.89 |

| 2y | 448 | 545 | 4004 | 0.61 |

| 2t | 402 | 496 | 4658 | 0.22 |

| 2u | 344 | 441 | 6527 | 0.05 |

| Data derived from studies on fused 1,6-naphthyridine derivatives in DMSO. nih.gov |

Excited State Dynamics and Intermolecular Energy Transfer Phenomena

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent de-excitation pathways and dynamics are complex and crucial for understanding its photophysical behavior. For aromatic compounds bearing a dimethylamino group, a common phenomenon is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.

While specific studies on the excited-state dynamics of this compound are not extensively detailed in the provided context, valuable parallels can be drawn from the closely related compound 4-(dimethylamino)pyridine (DMAP). nih.govrsc.org DMAP exhibits solvent-dependent dual fluorescence, which arises from two distinct excited states: a locally excited (LE) state and a highly polar TICT state. nih.gov The LE state retains a geometry similar to the ground state, while the TICT state is formed by the rotation of the dimethylamino group, leading to full charge separation. The rate of this excited-state charge separation is influenced by the polarity and proton-donating ability of the solvent. nih.gov

It is highly probable that this compound exhibits similar excited-state dynamics. The initial excitation would lead to an LE state, which can then relax via two competing pathways:

Fluorescence emission from the LE state.

Conversion to the lower-energy, charge-separated TICT state, which can then de-excite, often with a red-shifted fluorescence or through non-radiative pathways.

The efficiency of intermolecular energy transfer, where an excited molecule (donor) transfers its energy to another molecule (acceptor), would depend on the spectral overlap between the emission of the this compound donor and the absorption of the acceptor, as well as their proximity and relative orientation.

Photoinduced Electron Transfer (PET) Processes in Naphthyridine Systems

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from an electron donor to an electron acceptor following the photoexcitation of one of the species. nih.gov Systems based on a "fluorophore-spacer-receptor" model are a cornerstone of fluorescent sensor design, often operating via a PET mechanism. mdpi.com

In the context of this compound, the molecule is well-suited to participate in PET processes.

The 4-dimethylamino group is a potent electron donor.

The 1,6-naphthyridine ring system acts as the fluorophore and can be electronically tuned.

When incorporated into a larger molecular system with an electron acceptor unit, excitation of the naphthyridine fluorophore can lead to the transfer of an electron from the dimethylamino group to the acceptor. This process typically quenches the fluorescence of the naphthyridine core. The efficiency of this PET process can be modulated by the presence of an analyte that interacts with the acceptor, altering its electron-accepting ability and thereby "switching" the fluorescence on or off.

Studies on 4-dimethylaminopyridines have confirmed their involvement in intramolecular electron transfer, which can be interpreted in terms of the TICT model, a specific case of PET. rsc.orgresearchgate.net The thermodynamic driving force for PET can be estimated using the Rehm-Weller equation, which considers the excitation energy of the fluorophore and the redox potentials of the donor and acceptor moieties. nih.gov The interlocking of such components into defined architectures like rotaxanes has been shown to be a viable strategy for studying and controlling PET processes. nih.gov

Development of Photochemical Reactions Utilizing this compound

The unique electronic properties that give this compound its fluorescence also make it a candidate for use in photochemical reactions. The excited state of the molecule is both more oxidizing and more reducing than its ground state, opening up possibilities for its use as a photoredox catalyst.

While specific, developed photochemical reactions utilizing this compound as a key component are not widely documented, its structural motifs suggest potential applications. The reactivity of naphthyridine rings can involve electrophilic and nucleophilic substitutions, metalations, and cross-coupling reactions. nih.gov Photochemical activation could provide alternative, milder pathways for these transformations. For instance, the photochemical behavior of 4-aminopyrimidines, which can undergo intramolecular rearrangement upon UV irradiation, suggests that N-heterocycles with amino groups can be susceptible to unique light-induced reactions. researchgate.net

Potential areas for the development of photochemical reactions include:

Photoredox Catalysis: The compound could be used to catalyze organic reactions by facilitating single-electron transfer processes under visible light irradiation.

Photoinitiated Cycloadditions: The excited state of the naphthyridine ring could potentially participate in [2+2] or [4+4] cycloaddition reactions.

Photosensitization: It could be used to transfer energy to other molecules, initiating subsequent photochemical transformations.

Further research is required to explore and develop specific synthetic methodologies that harness the photochemical reactivity of this compound.

Applications in Advanced Chemical Sensing and Material Science Non Biological Focus

Development of Fluorescent Chemosensors for Specific Chemical Analytes

The development of selective and sensitive chemosensors for detecting specific analytes, particularly metal ions, is a critical area of environmental and industrial chemistry. Naphthyridine derivatives have emerged as a promising platform for such sensors due to the strategic placement of nitrogen atoms which can act as effective binding sites for cations.

The 4-Dimethylamino-1,6-naphthyridine core is an ideal candidate for a "turn-off" or ratiometric fluorescent sensor. The nitrogen atoms of the naphthyridine rings can serve as a chelating unit for various chemical analytes, such as heavy and transition metal ions. Upon binding of a metal cation, the electronic properties of the heterocyclic system would be significantly perturbed. This coordination is expected to quench the fluorescence emission of the molecule through mechanisms like photoinduced electron transfer (PET) or metal-to-ligand charge transfer (MLCT). The strong fluorescence of the free ligand would be "turned off" in the presence of the analyte, providing a clear detection signal. Research on related 2,7-naphthyridine (B1199556) derivatives has demonstrated their ability to selectively detect Ni²⁺ ions in aqueous media with high sensitivity, showcasing the potential of the naphthyridine scaffold in sensor design. researchgate.net In these systems, a distinct color change and fluorescence quenching were observed upon nickel binding. researchgate.net

The sensitivity of such sensors can be remarkably high. Studies on analogous naphthyridine-based chemosensors have reported detection limits in the micromolar (µM) to nanomolar (nM) range, which is sufficient for tracing contaminants in environmental samples. researchgate.net The binding event is often reversible, for instance, by the addition of a stronger chelating agent like EDTA, which allows for the potential regeneration and reuse of the sensor. nih.gov

Table 1: Performance of an Analogous Naphthyridine-Based Fluorescent Chemosensor for Ni²⁺ Detection This table presents data for a related 2,7-naphthyridine sensor system to illustrate the potential capabilities.

| Analyte | Sensing Mechanism | Detection Limit (UV-Vis) | Detection Limit (Fluorescence) | Binding Stoichiometry (Ligand:Metal) | Source |

|---|---|---|---|---|---|

| Ni²⁺ | Colorimetric & Fluorescent "Turn-Off" | 0.2–0.5 µM | 0.040–0.47 µM | 2:1 | researchgate.net |

Integration into Optoelectronic Materials for Purely Chemical Applications

The donor-acceptor (D-A) architecture is a cornerstone of modern organic electronic materials. This compound inherently possesses this structure, with the dimethylamino group acting as the electron donor (D) and the electron-deficient 1,6-naphthyridine (B1220473) core serving as the electron acceptor (A). This configuration facilitates efficient intramolecular charge transfer upon photoexcitation, a key process for applications in optoelectronics.

Studies on other 1,6-naphthyridine derivatives have highlighted their potential in the field of nonlinear optics (NLO), where they exhibit second harmonic generation upon excitation with high-intensity laser light. nih.gov This property is directly linked to the large change in dipole moment between the ground and excited states, a characteristic feature of D-A molecules. Furthermore, related naphthyridine compounds have been noted for their high thermal stabilities and glass-transition temperatures, which are crucial prerequisites for the longevity and reliability of electronic devices like organic light-emitting diodes (OLEDs). researchgate.net

The photophysical properties of these compounds, such as their fluorescence quantum yield and lifetime, are highly dependent on their chemical environment, a phenomenon known as solvatochromism. nih.gov This sensitivity can be exploited in the design of materials for chemical sensing, but for optoelectronic applications, the goal is often to create a stable and efficient emitter. By integrating this compound into a solid-state matrix or polymer backbone, its luminescent properties could be harnessed for creating materials that emit light at specific wavelengths, with potential uses as emitters in OLEDs or as components in solid-state lighting systems.

Table 2: Photophysical Properties of Related 1,6-Naphthyridine Derivatives in Solution Data from analogous compounds demonstrating properties relevant to optoelectronics.

| Compound Type | Property Measured | Typical Value | Significance | Source |

|---|---|---|---|---|

| 1,6-Naphthyridine Derivative | Fluorescence Quantum Yield | ~0.05 - 0.1 | Efficiency of light emission | nih.gov |

| 1,6-Naphthyridine Derivative | Fluorescence Lifetime | ~10 ns | Duration of the excited state | nih.gov |

| Chromeno[4,3,2-de] nih.govnih.govnaphthyridine | Decomposition Temperature | 510–518 °C | High thermal stability for devices | researchgate.net |

pH-Responsive Fluorescent Systems for Chemical Environment Monitoring

The presence of two nitrogen atoms within the 1,6-naphthyridine ring system imparts inherent pH sensitivity to the molecule. These nitrogen atoms are basic and can be protonated in acidic environments. The protonation of one or both of these nitrogens would act as a strong electron-withdrawing event, profoundly altering the electronic landscape of the entire molecule.

This change would dramatically impact the ICT character of this compound. In a neutral or basic environment, the molecule is expected to exhibit strong fluorescence, likely in the blue-green region of the spectrum, driven by the push-pull effect between the dimethylamino group and the naphthyridine acceptor. Upon acidification, the protonation of a ring nitrogen would significantly increase the acceptor strength of the heterocyclic core. This enhanced ICT is predicted to cause a substantial red-shift in the fluorescence emission (a bathochromic shift) and may also alter the fluorescence intensity.

This predictable and often dramatic response to pH changes makes this compound a prime candidate for use as a fluorescent pH indicator for monitoring the acidity or basicity of non-biological chemical processes, solvents, or industrial fluid streams. Unlike potentiometric electrodes, such an optical sensor allows for remote, non-invasive measurements. nih.govhannainst.comyoutube.com The fluorescence color and/or intensity can be correlated directly to the pH of the medium, providing real-time monitoring capabilities. While some complex naphthyridine sensors are designed to be pH-independent for metal ion detection researchgate.net, the fundamental structure of this compound is inherently suited for the opposite purpose: direct pH sensing.

Luminescent Materials for Non-Biological Imaging and Detection

The combination of strong fluorescence, environmental sensitivity, and a robust heterocyclic structure makes this compound a versatile building block for a variety of luminescent materials beyond discrete sensors. These materials can be used for non-biological imaging and detection purposes where visual contrast is required.

One potential application is in the formulation of fluorescent dyes or pigments. When incorporated into polymers, resins, or coatings, the compound could impart bright luminescence, useful for safety markings, security inks, or aesthetic effects. The sensitivity of its fluorescence to the local environment (polarity, presence of specific chemicals) could also be harnessed for creating "smart" materials that report on their own condition, such as indicating mechanical stress or exposure to certain solvents through a change in color.

Furthermore, the molecule could be functionalized with reactive groups, allowing it to be covalently attached to surfaces or integrated into larger material frameworks. For example, similar to how 4-amino-1,8-naphthalimide (B156640) derivatives have been used as molecular probes for ZnO nanoparticle surfaces nih.gov, a modified this compound could be employed to image or characterize the surfaces of inorganic materials, map out defects in crystal lattices, or act as a tracer to visualize flow in microfluidic devices used in chemical synthesis. Its strong emission and stable core make it a durable luminophore for such demanding, non-biological imaging tasks.

Supramolecular Chemistry and Self Assembly Studies

Non-Covalent Interactions and Molecular Recognition Phenomena

No specific research is available on the non-covalent interactions and molecular recognition phenomena of 4-Dimethylamino-1,6-naphthyridine.

Host-Guest Chemistry with Naphthyridine Scaffolds

There are no documented studies on the host-guest chemistry specifically utilizing this compound.

Self-Assembly of Naphthyridine Derivatives into Ordered Structures

Information regarding the self-assembly of this compound derivatives into ordered structures is not present in the available scientific literature.

Design of Molecular Switches and Machines Based on Supramolecular Principles

There is no available research on the design or application of this compound in the creation of molecular switches or machines.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of complex heterocyclic molecules like 4-dimethylamino-1,6-naphthyridine is often characterized by multi-step processes that can be time-consuming and challenging to scale up. Flow chemistry, or continuous-flow synthesis, offers a paradigm shift from traditional batch production methods. nih.govyoutube.com By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This enhanced control can lead to higher yields, improved purity, and safer handling of hazardous reagents and intermediates. nih.gov

For this compound, a key future direction will be the development of a fully automated, continuous-flow synthesis platform. Research on related tetrahydronaphthyridine (THN) isomers, including 1,6-THN analogues, has already demonstrated the feasibility of sequencing photoredox-catalyzed reactions with other transformations in a continuous flow setup. nih.gov Such an approach for this compound could involve the telescoping of several synthetic steps, minimizing manual handling and purification of intermediates. An automated system, utilizing an autosampler for reagent introduction and a fraction collector for product isolation, could enable the rapid generation of a library of derivatives based on the this compound core. nih.gov This would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry or for screening materials with novel properties.

Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound Derivatives

| Parameter | Value | Purpose |

| Reactor Type | Packed-Bed Reactor | To facilitate the use of a solid-supported catalyst for a key cyclization step. |

| Temperature | 150 - 220 °C | To accelerate reaction rates and drive the reaction to completion. |

| Residence Time | 5 - 30 minutes | To precisely control the reaction time for optimal yield and minimal byproduct formation. |

| Reagent Stoichiometry | Automated pump control | To accurately maintain molar ratios of reactants for consistent product quality. |

| Downstream Processing | In-line extraction and purification | To enable a fully integrated "crude-to-pure" synthesis. |

Exploration of Novel Catalytic Pathways and Methodologies

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic methods for the formation and functionalization of the 1,6-naphthyridine (B1220473) core is a crucial research avenue. rsc.orgnih.gov Future research will likely move beyond classical synthetic methods towards more efficient and selective catalytic systems. This includes the use of precious and non-precious transition-metal catalysts, as well as advancements in photocatalysis, electrocatalysis, and organocatalysis. rsc.orgnih.gov For instance, iridium-based catalysts have shown excellent performance in hydrogen transfer-mediated annulation reactions for the synthesis of other N-heterocycles. nih.gov

A significant area of exploration for this compound will be the late-stage functionalization of the naphthyridine core. Methods for C-H activation, where a carbon-hydrogen bond is selectively transformed into a new bond, are particularly promising. researchgate.net This would allow for the direct introduction of new functional groups onto the pre-formed this compound scaffold, bypassing the need for de novo synthesis of each new derivative. Furthermore, the development of highly substituted 1,6-naphthyridines can be accelerated through the use of reactive intermediates like heteroaryl ditriflates, which can undergo one-pot difunctionalization reactions. nih.govacs.org

In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for process optimization and the discovery of new reaction pathways. Traditional methods of analysis, which involve taking aliquots from a reaction mixture, may not capture the full picture, especially when dealing with transient or unstable intermediates. wiley.com In-situ characterization techniques, which allow for the real-time monitoring of a reaction as it happens, are poised to provide unprecedented mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. wiley.com By using specialized high-pressure NMR tubes, it is possible to study reactions under elevated temperatures and pressures, conditions that are often required for the synthesis of heterocyclic compounds. wiley.com Future research could employ in-situ NMR to study the formation of this compound, identifying key intermediates and transition states. st-andrews.ac.uk This could help to elucidate the precise role of the catalyst and to understand the kinetics of the reaction. Other potential in-situ techniques could include Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, which can provide complementary information about the changes in bonding and molecular structure over the course of the reaction.

Multiscale Modeling and Simulation Approaches

Computational chemistry provides a powerful lens through which to study the properties and reactivity of molecules, offering insights that can be difficult to obtain through experimental methods alone. For this compound, multiscale modeling and simulation will be a vital tool for predicting its properties and guiding the design of new derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational methods that have been successfully applied to other naphthyridine derivatives to investigate their electronic structure and predict properties such as their non-linear optical (NLO) responses. rsc.orgrsc.org

Future computational studies on this compound could focus on several key areas. Firstly, DFT calculations can be used to model the reaction mechanisms of its synthesis, corroborating experimental findings from in-situ characterization. ias.ac.in Secondly, simulations can predict the electronic properties of the molecule, such as its HOMO/LUMO energy levels, which are crucial for applications in materials science. researchgate.net This could guide the synthesis of new derivatives with tailored electronic properties for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Finally, physics-based computational approaches like Free Energy Perturbation (FEP) can be used to predict how specific structural modifications will affect properties like binding affinity to a biological target, thereby accelerating drug discovery efforts. youtube.com

Table 2: Potential Computational Research Focus for this compound

| Research Area | Computational Method | Predicted Property/Insight |

| Reaction Mechanism | Density Functional Theory (DFT) | Transition state energies, reaction intermediates, catalytic cycles. |

| Electronic Properties | Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, HOMO/LUMO energies, charge transfer characteristics. |

| Material Science Applications | Molecular Dynamics (MD) | Solid-state packing, charge transport properties. |

| Biological Activity | Free Energy Perturbation (FEP) | Protein-ligand binding affinity, selectivity. |

Interdisciplinary Research with Adjacent Scientific Disciplines

The future of research on this compound will increasingly rely on collaborations between chemists and scientists in other disciplines. The unique properties of the naphthyridine scaffold make it a promising candidate for a wide range of applications. researchgate.netmdpi.com

In materials science , the electron-deficient nature of the naphthyridine ring system makes it an attractive building block for n-type organic semiconductors. researchgate.netrsc.orgrsc.org Interdisciplinary research could focus on incorporating this compound into novel organic electronic devices such as OLEDs and OFETs. acs.orgrsc.org The dimethylamino group, being a strong electron-donating group, will significantly influence the electronic properties of the molecule, and its potential in creating push-pull chromophores for non-linear optics could be another fruitful area of investigation. rsc.org

In medicinal chemistry , naphthyridine derivatives have a long history of use as therapeutic agents. acs.org The 1,6-naphthyridine scaffold is a known pharmacophore, and future research will undoubtedly explore the potential biological activities of this compound and its derivatives. This will involve collaborations with biologists and pharmacologists to screen the compound against a range of biological targets, such as kinases or DNA gyrase. acs.orgmdpi.com Computational modeling will play a key role in this process, helping to design molecules with improved potency and selectivity. researchgate.netresearchgate.net

Q & A

What are the standard synthetic routes for 4-dimethylamino-1,6-naphthyridine, and how do reaction conditions influence yields?

Level: Basic

Answer:

The primary synthesis involves nucleophilic substitution of halogenated precursors. For example, 4-bromo-1,6-naphthyridine reacts with dimethylamine under neat conditions (135°C, sealed, 16 hours) to yield this compound . Alternative routes include hydrogenolysis of 4-chloro-1,6-naphthyridine using Pd/C in ethanol (60% yield) or hydrazinolysis followed by oxidation (90% yield for hydrazino intermediate) .

Key Factors:

- Catalyst Choice: Pd/C for hydrogenolysis vs. CuSO4 for oxidation.

- Solvent Effects: Neat conditions favor direct substitution, while aqueous or alcoholic media are used for stepwise pathways.

How can halogenation of 1,6-naphthyridine be optimized to target specific positions (e.g., 3-bromo vs. 8-bromo derivatives)?

Level: Advanced

Answer:

Halogenation selectivity depends on reaction conditions. Bromination of 1,6-naphthyridine in CCl4 with pyridine yields 3-bromo- (68%), 8-bromo- (22%), and 3,8-dibromo- (11%) derivatives. In contrast, acetic acid as a solvent exclusively produces the 8-bromo isomer (55% yield) .

Methodological Recommendations:

- Temperature Control: Reflux in CCl4 (~80°C) promotes multiple substitutions.

- Solvent Acidity: Polar protic solvents (e.g., acetic acid) stabilize electrophilic intermediates, favoring 8-position reactivity.

What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Level: Basic

Answer:

- NMR: ¹H and ¹³C NMR identify substituent effects on aromatic protons and carbons. For example, dimethylamino groups induce upfield shifts due to electron-donating effects .

- X-ray Crystallography: Resolves conformational ambiguities. A 5-amino-1,6-naphthyridine derivative exhibited two symmetric conformers in crystal structures, highlighting the need for structural validation .

- Mass Spectrometry: Fragmentation patterns distinguish between positional isomers (e.g., brominated vs. chlorinated derivatives) .

How do structural modifications (e.g., alkylation, aryl substitution) impact the bioactivity of 1,6-naphthyridine derivatives?

Level: Advanced

Answer:

- Antimalarial Activity: 4-(3-Dimethylamino-1-methylpropylamino)-1,6-naphthyridine showed efficacy due to enhanced lipophilicity and target binding .

- Antibacterial Activity: Ethyl 5-amino-7-benzylseleno derivatives exhibit conformation-dependent activity, with rigid conformers improving membrane penetration .

Design Strategy: - Substituent Positioning: Electron-withdrawing groups (e.g., nitro) at the 3-position enhance antitumor activity by stabilizing DNA intercalation .

How can researchers resolve contradictions in reported substitution patterns or reaction yields?

Level: Advanced

Answer:

Contradictions often arise from solvent or catalyst variability. For instance:

- Case Study: Hydrazinolysis of 4-chloro-1,6-naphthyridine in ethanol yields 4-hydrazino derivatives (90%), while Pd/C-catalyzed hydrogenolysis in acetic acid produces the parent compound (60%) .

Approach: - Reproduce Conditions: Test reported protocols with controlled variables (e.g., solvent purity, catalyst loading).

- Mechanistic Analysis: Use DFT calculations to model reaction pathways and identify steric/electronic barriers .

What green chemistry approaches are emerging for synthesizing 1,6-naphthyridine derivatives?

Level: Basic

Answer:

- Solid Acid Catalysts: C-SO3H materials enable one-pot condensation in aqueous media, reducing waste. For example, Li et al. synthesized 1,6-naphthyridines via 4-aminopyridinones, aldehydes, and dimedone with recyclable catalysts .

- Microwave Synthesis: Reduced reaction times (e.g., 30 minutes vs. hours) and improved yields (e.g., 79.8% for cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.